molecular formula C13H10O3 B14271621 2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 132356-39-9

2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Cat. No.: B14271621
CAS No.: 132356-39-9
M. Wt: 214.22 g/mol
InChI Key: TXMZNAABXMUEFN-UHFFFAOYSA-N
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Description

2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is also known by several other names, including Cyclocoumarol, Anticoagulans 63, and Methanopyranorin . It is a member of the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with concentrated hydrochloric acid in methanol, followed by refluxing for one hour and crystallization under anaerobic conditions . Another method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, hydrogenation and bromine substitution of the pyrone ring can yield different derivatives . Common reagents used in these reactions include hydrogen gas, bromine, and sodium hydrogen carbonate. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzopyran derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets and pathways. As an anticoagulant, it likely inhibits specific enzymes involved in the blood coagulation cascade, thereby preventing the formation of blood clots . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and enzymes critical to the coagulation process.

Comparison with Similar Compounds

2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be compared with other similar compounds, such as 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-5-one and 2H-Pyran-5-carboxylic acid derivatives . These compounds share a similar benzopyran core structure but differ in their substituents and functional groups. The uniqueness of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

132356-39-9

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-2H-pyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C13H10O3/c1-8-6-7-10-12(15-8)9-4-2-3-5-11(9)16-13(10)14/h2-8H,1H3

InChI Key

TXMZNAABXMUEFN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=C(O1)C3=CC=CC=C3OC2=O

Origin of Product

United States

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